molecular formula C7H17Cl2N3O3 B578271 (R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride CAS No. 14886-19-2

(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride

Cat. No.: B578271
CAS No.: 14886-19-2
M. Wt: 262.13 g/mol
InChI Key: SXXDMPNEJOPMRV-UHFFFAOYSA-N
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Description

®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and keto functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable keto acid, such as 4-oxobutanoic acid.

    Amination: The keto acid undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under controlled conditions.

    Protection and Deprotection: Protecting groups may be used to selectively introduce the amino group at the desired position without affecting other functional groups.

    Coupling Reaction:

    Final Steps: The final product is obtained by purifying the intermediate compounds and converting them into the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group into a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride has potential therapeutic applications. It may be investigated for its role in modulating biological processes, such as neurotransmission or cell signaling.

Industry

In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid
  • (S)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid
  • 3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid

Uniqueness

®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is unique due to its specific stereochemistry and salt form. The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer, and the dihydrochloride form can influence its solubility and stability.

This detailed overview provides a comprehensive understanding of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride, known by its CAS number 14886-19-2, is a synthetic organic compound with a complex structure that includes both amino and keto functional groups. This unique composition allows it to exhibit various biological activities, making it a subject of interest in biochemical research and potential therapeutic applications.

  • Molecular Formula : C7_7H17_{17}Cl2_2N3_3O3_3
  • Molecular Weight : 262.13 g/mol
  • IUPAC Name : 3-amino-4-(3-aminopropylamino)-4-oxobutanoic acid; dihydrochloride

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially serving as a substrate or inhibitor. This interaction is crucial for understanding its role in metabolic pathways.
  • Neurotransmission Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly through modulation of GABA (gamma-Aminobutyric acid) levels, which could have implications for treating neurological disorders.
  • Antioxidant Properties : Research indicates that similar compounds exhibit antioxidant activity, suggesting potential protective roles against oxidative stress in biological systems.

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes and receptors. This binding can alter the conformation and activity of these proteins, thereby influencing various biological pathways.

Study 1: Enzyme Inhibition

A study investigating the inhibition of GABA aminotransferase (GABA-AT) revealed that compounds structurally related to (R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid can effectively increase GABA levels in the brain. This increase may provide therapeutic benefits for conditions like epilepsy and anxiety disorders .

Study 2: Antioxidant Activity

Research conducted on related keto acids demonstrated significant antioxidant properties through assays measuring DPPH radical scavenging activity. The findings suggest that this compound may also exhibit similar protective effects against oxidative damage .

Study 3: Neuroprotective Effects

In a neuropharmacological study, compounds akin to (R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid were tested for their neuroprotective effects against neurotoxicity induced by glutamate. The results indicated a potential role in protecting neuronal cells from excitotoxicity, suggesting applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates GABA levels by inhibiting GABA-AT
Antioxidant PropertiesScavenges free radicals, reducing oxidative stress
Neuroprotective EffectsProtects neurons from glutamate-induced toxicity

Properties

CAS No.

14886-19-2

Molecular Formula

C7H17Cl2N3O3

Molecular Weight

262.13 g/mol

IUPAC Name

3-amino-4-(3-aminopropylamino)-4-oxobutanoic acid;dihydrochloride

InChI

InChI=1S/C7H15N3O3.2ClH/c8-2-1-3-10-7(13)5(9)4-6(11)12;;/h5H,1-4,8-9H2,(H,10,13)(H,11,12);2*1H

InChI Key

SXXDMPNEJOPMRV-UHFFFAOYSA-N

SMILES

C(CN)CNC(=O)C(CC(=O)O)N.Cl.Cl

Canonical SMILES

C(CN)CNC(=O)C(CC(=O)O)N.Cl.Cl

Synonyms

(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride

Origin of Product

United States

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